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Compound of Interest

Compound Name: 6-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B1294246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant

attention in medicinal chemistry and drug discovery. Its unique bicyclic structure serves as a

versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a

comprehensive overview of the chemical structure, properties, synthesis, and potential

biological applications of 6-bromoimidazo[1,2-a]pyrimidine, with a focus on its role as a key

intermediate in the development of kinase inhibitors and other targeted therapies.

Chemical Structure and Properties
6-Bromoimidazo[1,2-a]pyrimidine is characterized by a fused ring system consisting of an

imidazole ring and a pyrimidine ring, with a bromine substituent at the 6-position.

Chemical Structure:
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Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Reference

IUPAC Name
6-bromoimidazo[1,2-

a]pyrimidine
[1]

CAS Number 865156-68-9 [1]

Molecular Formula C₆H₄BrN₃ [1]

Molecular Weight 198.02 g/mol [1]

Canonical SMILES C1=CN2C=C(C=NC2=N1)Br [1]

InChI Key
BQMWMOQCMFLRQQ-

UHFFFAOYSA-N
[1]

Melting Point 212-216 °C [2]

Appearance Solid [2]

Heavy Atom Count 10 [1]

Complexity 130 [1]

Synthesis
The synthesis of imidazo[1,2-a]pyrimidines generally involves the condensation of a 2-

aminopyrimidine with an α-haloketone or a related species. While a specific detailed protocol

for 6-bromoimidazo[1,2-a]pyrimidine is not readily available in the provided search results, a

general synthetic approach can be inferred from methods used for similar compounds. For
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instance, a method for synthesizing the analogous 6-bromoimidazo[1,2-a]pyridine involves the

reaction of 2-amino-5-bromopyridine with a chloroacetaldehyde solution.[3] A general

procedure for the synthesis of various imidazo[1,2-a]pyrimidine derivatives has also been

described involving the microwave-assisted condensation of 2-aminopyrimidine with 2-

bromoarylketones catalyzed by basic alumina.[4]

General Experimental Protocol (Representative):

A mixture of a 2-aminopyrimidine derivative and an α-halocarbonyl compound in a suitable

solvent (e.g., ethanol, DMF) is heated, often in the presence of a base (e.g., sodium

bicarbonate, triethylamine) to neutralize the hydrohalic acid formed during the reaction. The

reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the

reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is

typically achieved by recrystallization or column chromatography.

Spectroscopic Data
Spectroscopic data is crucial for the characterization of 6-bromoimidazo[1,2-a]pyrimidine.

While specific spectra were not found, typical chemical shifts for the protons on the

imidazo[1,2-a]pyrimidine core can be estimated based on known data for similar structures.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-2 7.5 - 8.0 s

H-3 7.2 - 7.8 s

H-5 8.5 - 9.0 d

H-7 7.0 - 7.5 d

Note: These are estimated values and may vary depending on the solvent and other

experimental conditions.
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Biological Activity and Applications in Drug
Discovery
The imidazo[1,2-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry,

meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of

this scaffold have shown a wide range of biological activities, including anticancer, antiviral, and

anti-inflammatory properties.[5][6]

4.1. Kinase Inhibition

A primary application of 6-bromoimidazo[1,2-a]pyrimidine is as a key intermediate in the

synthesis of kinase inhibitors.[7] Kinases are crucial regulators of cell signaling pathways, and

their dysregulation is a hallmark of many diseases, including cancer. The bromine atom at the

6-position provides a convenient handle for further chemical modifications, such as cross-

coupling reactions, to introduce various substituents that can enhance binding affinity and

selectivity for specific kinases.

Imidazo[1,2-a]pyrimidine and related imidazopyridine cores have been incorporated into

inhibitors of several important kinases, including:

Wnt/β-catenin Signaling Pathway Inhibitors: Certain imidazo[1,2-a]pyrimidine derivatives

have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often

hyperactivated in colorectal and other cancers.[7]

Akt/mTOR Pathway Inhibitors: The Akt/mTOR pathway is a central regulator of cell growth,

proliferation, and survival. Imidazo[1,2-a]pyridine-based compounds have been developed

as inhibitors of this pathway.[3]

Checkpoint Kinase 1 (CHK1) and Mitogen-activated protein kinase-activated protein kinase 2

(MK2): These kinases are involved in the DNA damage response and cell cycle control.

Imidazo[1,2-c]pyrimidine-based compounds have been identified as inhibitors of CHK1 and

MK2.[8]

PIM Kinases: PIM kinases are a family of serine/threonine kinases that are overexpressed in

various cancers. Imidazo[1,2-b]pyridazines, a related scaffold, have been identified as potent

PIM kinase inhibitors.[9]
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Aurora Kinases: These are key regulators of mitosis, and their inhibitors are being

investigated as anticancer agents. An imidazo[1,2-a]pyrazine derivative has been reported

as a potent Aurora kinase inhibitor.[10]

Cyclin-Dependent Kinases (CDKs): Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives have

been discovered as potent CDK4/6 inhibitors.[11]

4.2. Anticancer Activity

Numerous studies have reported the anticancer activity of imidazo[1,2-a]pyrimidine and

imidazo[1,2-a]pyridine derivatives against various cancer cell lines. While specific IC₅₀ values

for 6-bromoimidazo[1,2-a]pyrimidine were not found in the search results, the following table

presents representative data for other derivatives from this class, highlighting their potential as

anticancer agents.

Table 3: Representative Anticancer Activity of Imidazo[1,2-a]pyridine/pyrimidine Derivatives

Compound Cell Line IC₅₀ (µM) Reference

Imidazo[1,2-a]pyridine

derivative (IP-5)

HCC1937 (Breast

Cancer)
45 [12][13]

Imidazo[1,2-a]pyridine

derivative (IP-6)

HCC1937 (Breast

Cancer)
47.7 [12][13]

Imidazo[1,2-

a]pyrimidine derivative

(3d)

MCF-7 (Breast

Cancer)
43.4 [14]

Imidazo[1,2-

a]pyrimidine derivative

(4d)

MCF-7 (Breast

Cancer)
39.0 [14]

Imidazo[1,2-

a]pyrimidine derivative

(3d)

MDA-MB-231 (Breast

Cancer)
35.9 [14]

Imidazo[1,2-

a]pyrimidine derivative

(4d)

MDA-MB-231 (Breast

Cancer)
35.1 [14]
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Signaling Pathways
The diverse biological activities of imidazo[1,2-a]pyrimidine derivatives stem from their ability to

modulate key cellular signaling pathways. As many of these compounds function as kinase

inhibitors, they can interfere with phosphorylation cascades that control cell fate.

5.1. Representative Kinase Signaling Pathway

The following diagram illustrates a simplified, representative kinase signaling pathway that can

be targeted by small molecule inhibitors, including those derived from the imidazo[1,2-

a]pyrimidine scaffold. This pathway depicts a generic cascade from a receptor tyrosine kinase

(RTK) to downstream effectors that regulate cell proliferation and survival.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Representative Kinase Signaling Pathway
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Caption: A generic kinase signaling cascade often targeted in cancer therapy.
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5.2. Experimental Workflow for Kinase Inhibitor Screening

The discovery of new kinase inhibitors often follows a structured workflow, from initial library

screening to in vivo efficacy studies. The following diagram outlines a typical experimental

workflow for identifying and characterizing novel kinase inhibitors based on the 6-
bromoimidazo[1,2-a]pyrimidine scaffold.
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Caption: A typical workflow for the discovery of kinase inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1294246?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
6-Bromoimidazo[1,2-a]pyrimidine is a valuable building block for the development of novel

therapeutics. Its amenability to chemical modification and the proven biological activity of its

derivatives make it a highly attractive scaffold for medicinal chemists. The continued

exploration of this compound and its analogues is likely to lead to the discovery of new and

effective treatments for a range of diseases, particularly cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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